(1R,2S)-2-Isopropoxycyclohexanamine
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1R,2S)-2-propan-2-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
ZKEPLHMRGFQZJK-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)O[C@H]1CCCC[C@H]1N |
Canonical SMILES |
CC(C)OC1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Synthesis
Chiral benzylamines and tert-butyl carbamates enable stereocontrol. In a protocol adapted from:
- Chiral induction : (1R’)-Phenylethylamine directs facial selectivity during alkylation.
- Hydrogenolysis : Pd/C-mediated cleavage of benzyl groups yields the free amine.
Example :
(1R,2S)-tert-Butyl 2-amino-4-isopropylcyclohexane-1-carboxylate is synthesized with 91% yield and >99% ee using (R)-phenylethylamine as a chiral auxiliary.
Catalytic Asymmetric Hydrogenation
Rhodium complexes with DuPhos ligands facilitate enantioselective reduction of enamine precursors. A study in demonstrates:
- Substrate: 2-Isopropoxycyclohexanone imine
- Catalyst: Rh-(R,R)-DuPhos
- Conditions: 50 bar H2, 25°C
- Outcome: 94% ee (1R,2S) at 98% conversion
Installation of the Isopropoxy Group
Etherification strategies dominate this step, with two validated approaches:
Nucleophilic Substitution
Cyclohexanol derivatives react with isopropyl bromide under Mitsunobu conditions:
- Reagents : DIAD, PPh3, THF
- Temperature : 0°C → rt
- Yield : 82% with retention of configuration
Epoxide Ring-Opening
Epoxycyclohexanes undergo nucleophilic attack by isopropoxide ions:
- Substrate : (1R,2S)-Cyclohexene oxide
- Nucleophile : KOtBu, iPrOH
- Regiochemistry : C2 attack favored (7:1)
- Stereochemistry : Inversion at C2
Resolution of Racemic Mixtures
When stereoselective synthesis fails, kinetic resolution using chiral acids achieves enantiopurity:
| Resolving Agent | Solvent | ee (%) | Yield (1R,2S) | Source |
|---|---|---|---|---|
| (S)-Mandelic acid | EtOH/H2O | 99.2 | 45% | |
| (R)-Camphorsulfonic acid | Acetone | 98.5 | 38% |
Industrial-Scale Considerations
Cost analysis (per kilogram):
| Method | Raw Material Cost | Purification Cost | Total |
|---|---|---|---|
| Prins Cyclization | $320 | $180 | $500 |
| Catalytic Hydrogenation | $410 | $90 | $500 |
| Chiral Resolution | $280 | $250 | $530 |
Catalytic asymmetric hydrogenation offers the best balance of scalability (≥90% yield) and minimal waste.
Emerging Methodologies
Biocatalytic Amination
Recent advances employ transaminases for stereospecific amine synthesis:
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Isopropoxycyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
(1R,2S)-2-Isopropoxycyclohexanamine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Isopropoxycyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Structural and Stereochemical Features
The table below compares key structural attributes of (1R,2S)-2-Isopropoxycyclohexanamine with related compounds:
Key Observations :
- Ring Size : The cyclobutylamine analog has a smaller ring, increasing ring strain and altering conformational flexibility compared to cyclohexane derivatives.
- Electronic Effects : Benzyloxy-substituted analogs exhibit enhanced electron-withdrawing effects due to the aromatic ring, contrasting with the electron-donating isopropoxy group.
Physicochemical and Functional Comparisons
Solubility and Stability
- (1S,2R)-2-Methylcyclohexanamine HCl : The hydrochloride salt form improves aqueous solubility (critical for pharmaceutical formulations) but may reduce volatility compared to free bases.
- (1S,2S)-2-(Benzyloxy)cyclohexanamine : The benzyloxy group enhances lipophilicity, favoring membrane permeability but reducing water solubility.
Stereochemical Impact on Bioactivity
- The (1R,2S) configuration in the target compound and its tert-butyl analog may confer enantioselective binding to biological targets, a property less pronounced in non-chiral or racemic mixtures.
Biological Activity
(1R,2S)-2-Isopropoxycyclohexanamine is a chiral amine compound with potential applications in pharmaceuticals and agrochemicals. Its unique stereochemistry and structural features suggest various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of (1R,2S)-2-Isopropoxycyclohexanamine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 183.28 g/mol
- Structural Features : The compound contains a cyclohexane ring substituted with an isopropoxy group and an amine functional group.
Biological Activity Overview
Research indicates that (1R,2S)-2-Isopropoxycyclohexanamine exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cellular functions. The presence of the isopropoxy group may enhance its lipophilicity, facilitating membrane penetration and antimicrobial action.
- Anti-inflammatory Effects : Studies have suggested that amines can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Neuroprotective Properties : Some research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (1R,2S)-2-Isopropoxycyclohexanamine against common bacterial pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
In an in vitro study, (1R,2S)-2-Isopropoxycyclohexanamine was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced the expression of inflammatory markers such as TNF-α and IL-6, indicating a promising anti-inflammatory profile.
Mechanistic Insights
The biological activity of (1R,2S)-2-Isopropoxycyclohexanamine can be attributed to its structural features:
- Stereochemistry : The specific stereochemistry influences the interaction with biological targets, enhancing its efficacy in various applications.
- Functional Groups : The isopropoxy group may enhance solubility and permeability, facilitating better bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
